1-(difluoromethyl)-4,5-diiodo-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is a unique compound characterized by the presence of difluoromethyl and diiodo groups attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The diiodination can be achieved through electrophilic iodination using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4,5-diiodo-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(difluoromethyl)-4,5-diiodo-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The difluoromethyl group can act as a hydrogen bond donor, while the diiodo groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-4,5-diiodo-1H-imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4,5-dichloro-1H-imidazole: Similar structure but with dichloro groups instead of diiodo groups.
Uniqueness: 1-(Difluoromethyl)-4,5-diiodo-1H-imidazole is unique due to the presence of both difluoromethyl and diiodo groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, while the diiodo groups contribute to its reactivity and potential for halogen bonding .
Eigenschaften
Molekularformel |
C4H2F2I2N2 |
---|---|
Molekulargewicht |
369.88 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C4H2F2I2N2/c5-4(6)10-1-9-2(7)3(10)8/h1,4H |
InChI-Schlüssel |
LTCUURJFVJXRGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1C(F)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.